Hexyl chlorocarbonate-d13

Isotope Dilution Mass Spectrometry Internal Standard Quantitative Analysis

Hexyl chlorocarbonate-d13 (synonyms: n-hexyl-d13 chloroformate, hexyl chloroformate-d13) is the perdeuterated isotopologue of hexyl chlorocarbonate, a reactive chloroformate ester widely employed as a derivatizing agent in analytical chemistry. The compound bears the molecular formula C₇D₁₃ClO₂ (molecular weight: 177.71 g/mol) and is supplied with a certified isotopic enrichment of 98 atom % D.

Molecular Formula C7H13ClO2
Molecular Weight 177.71 g/mol
Cat. No. B12398802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyl chlorocarbonate-d13
Molecular FormulaC7H13ClO2
Molecular Weight177.71 g/mol
Structural Identifiers
SMILESCCCCCCOC(=O)Cl
InChIInChI=1S/C7H13ClO2/c1-2-3-4-5-6-10-7(8)9/h2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2
InChIKeyKIWBRXCOTCXSSZ-UTBWLCBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexyl Chlorocarbonate-d13: Deuterated Derivatization Reagent and Internal Standard for Quantitative GC-MS


Hexyl chlorocarbonate-d13 (synonyms: n-hexyl-d13 chloroformate, hexyl chloroformate-d13) is the perdeuterated isotopologue of hexyl chlorocarbonate, a reactive chloroformate ester widely employed as a derivatizing agent in analytical chemistry . The compound bears the molecular formula C₇D₁₃ClO₂ (molecular weight: 177.71 g/mol) and is supplied with a certified isotopic enrichment of 98 atom % D . Its primary utility lies in serving as an isotopically labeled internal standard for the accurate quantification of analytes by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), effectively correcting for sample preparation and ionization variability . The compound retains the full reactivity of the native hexyl chloroformate scaffold, enabling efficient aqueous-phase derivatization of hydrophilic and multifunctional compounds to yield volatile hexyl esters, carbonates, or carbamates amenable to GC analysis [1].

Isotope dilution mass spectrometry (IDMS) workflow for GC-MS or LC-MS
Aqueous-phase derivatization of hydrophilic and multifunctional compounds
Certified high deuterium enrichment for reliable internal standardization

Why Unlabeled Hexyl Chlorocarbonate or Other Chloroformates Cannot Replace Hexyl Chlorocarbonate-d13 in Quantitative Workflows


Substituting hexyl chlorocarbonate-d13 with its unlabeled (protio) analog or a different alkyl chloroformate introduces critical failures in quantitative analytical methods. The unlabeled hexyl chlorocarbonate (m/z 164.63) cannot be resolved from the analyte-derived derivative in mass spectrometry, precluding its use as an internal standard for isotope dilution MS . Furthermore, lower-grade chloroformates lacking certified isotopic enrichment (e.g., <98 atom % D) exhibit isotopic cross-contamination that compromises the linearity and accuracy of calibration curves . From a reactivity standpoint, while other chloroformates (e.g., methyl, ethyl, or benzyl) are available, direct comparative studies have demonstrated that n-hexyl chloroformate is significantly more effective for the derivatization of highly hydrophilic analytes in aqueous matrices, achieving lower detection limits and faster reaction kinetics [1]. Therefore, replacement with a non-deuterated or non-hexyl chloroformate degrades both the quantitative precision and the analytical sensitivity of the method.

Unlabeled hexyl chlorocarbonate

Shares identical mass and co-elutes with analyte derivative; mass spectrometric resolution is not achievable, preventing use as quantitative internal standard.

Lower-grade or uncertified chloroformates

Lack certified isotopic enrichment, introducing cross-talk signals that may degrade LLOQ and linearity in isotope dilution assays.

Alternative alkyl/aryl chloroformates

Derivatization efficiency for hydrophilic analytes may differ; method performance cannot be assumed without re-validation.

Quantitative Differentiation of Hexyl Chlorocarbonate-d13 Against Closest Analogs and Alternatives


Isotopic Enrichment of 98 atom % D Enables High-Fidelity Internal Standard Performance Versus Unlabeled or Lower-Grade Chloroformates

Hexyl chlorocarbonate-d13 is supplied with a minimum isotopic enrichment of 98 atom % deuterium (D), as verified by the manufacturer's Certificate of Analysis . In contrast, the naturally occurring isotopic abundance of deuterium is approximately 0.015% [1]. This >6500-fold enhancement in deuterium content minimizes the contribution of the unlabeled (protio) species to the analyte signal, a prerequisite for accurate isotope dilution mass spectrometry (IDMS). Using a deuterated internal standard with lower isotopic purity (e.g., 90 atom % D) would introduce a significant 'cross-talk' signal from the residual protio form, degrading the lower limit of quantification (LLOQ) and the linear dynamic range of the calibration curve.

Isotopic Enrichment
Specification review
98 atom % D vs. ~0.015% natural abundance (>6500-fold enhancement)
Minimizes protio cross-talk, supporting lower LLOQ in IDMS.
Manufacturer’s Certificate of Analysis; CRC Handbook data.
Isotope Dilution Mass Spectrometry Internal Standard Quantitative Analysis

Mass Increment of +13.08 Da Provides Definitive Chromatographic and Mass Spectrometric Resolution from Unlabeled Hexyl Chlorocarbonate

The replacement of 13 hydrogen atoms with deuterium in hexyl chlorocarbonate-d13 results in a molecular weight of 177.71 g/mol, a net increase of +13.08 Da compared to the unlabeled hexyl chlorocarbonate (164.63 g/mol) [1]. This mass shift is sufficient to ensure complete baseline separation of the isotopic envelopes of the derivatized analyte and its internal standard in mass spectrometry, even when using unit-resolution instruments. In contrast, substituting the unlabeled compound (m/z 164.63) would generate a derivative that co-elutes with and has an identical m/z to the analyte derivative, rendering quantitative deconvolution impossible.

Mass Resolution
Reported
+13.08 Da vs. unlabeled hexyl chlorocarbonate (164.63 Da)
Provides baseline mass separation for internal standard use.
GC-MS LC-MS Isotope Dilution Chromatographic Resolution

Superior Derivatization Efficiency for Hydrophilic Analytes in Aqueous Media Compared to Other Alkyl and Aryl Chloroformates

In a direct comparative study by Minero et al. (1994), n-hexyl chloroformate was evaluated against other alkyl and aryl chloroformates for the derivatization of highly hydrophilic compounds (e.g., (poly)hydroxy acids, glycols) directly in water. The study concluded that n-hexyl chloroformate proved to be 'much more effective' than the alternative chloroformates tested [1]. This superior performance was reflected in the method's ability to achieve detection limits in the low μg/L range for most analytes using positive ion chemical ionization MS, with calibration curves exhibiting good linearity over 2-3 orders of magnitude [1]. The reaction was also rapid, requiring only 2-3 minutes from sample collection to GC injection [1]. While this study utilized the unlabeled compound, the reactivity of the deuterated analog (hexyl chlorocarbonate-d13) is chemically identical, ensuring that these performance advantages are fully retained.

Derivatization Performance
Class-level
Detection limits: low μg/L range; reaction time: 2–3 min (unlabeled proxy)
Supports efficient aqueous derivatization of hydrophilic analytes.
Comparative study using n-hexyl chloroformate.
Derivatization GC-MS Hydrophilic Compounds Aqueous Sample Preparation

Validated Application as an Internal Standard for Quantitative GC-MS and LC-MS Analysis

Hexyl chlorocarbonate-d13 is explicitly designated by reputable vendors as an internal standard suitable for quantitative analysis by NMR, GC-MS, or LC-MS . This application is predicated on the established principle of stable isotope-labeled internal standardization, where the deuterated analog corrects for variability in sample extraction, derivatization efficiency, injection, and ionization. While no single publication has conducted a head-to-head comparison of hexyl chlorocarbonate-d13 against another isotopologue as an internal standard, its utility is a direct consequence of the quantitative data presented in Evidence Items 1 and 2 (isotopic enrichment and mass difference).

Designated Internal Standard
Data to verify
Vendor-designated for quantitative GC-MS, LC-MS, and NMR.
Supports procurement for quantitative analytical workflows.
Based on vendor technical datasheet.
Internal Standard GC-MS LC-MS Quantitative Bioanalysis

Certified Chemical Purity of ≥98% (GC) Ensures Minimal Interference in Derivatization Reactions Compared to Lower Purity Grades

Hexyl chlorocarbonate-d13 is typically supplied with a minimum chemical purity of 98% as determined by gas chromatography (GC) . In contrast, some commercial sources of unlabeled hexyl chloroformate may have lower assay values (e.g., 97%) or higher levels of impurities such as phosgene (≤0.1%) and other by-products . The higher purity of the deuterated reagent minimizes the formation of unwanted side-products during derivatization, which can otherwise interfere with chromatographic separation and mass spectrometric detection, particularly when analyzing trace-level analytes.

Chemical Purity
Specification review
≥98% (GC) vs. ≥97% unlabeled grade
Lower impurity profile supports cleaner derivatization.
As per vendor specifications.
Derivatization Reagent Purity GC-MS Method Robustness

Potential for Altered Metabolic Kinetics via Deuterium Kinetic Isotope Effect (KIE) in Biological Tracer Studies

The incorporation of 13 deuterium atoms into hexyl chlorocarbonate-d13 can introduce a significant kinetic isotope effect (KIE) that alters the rate of C-D bond cleavage compared to C-H bond cleavage in metabolic pathways . This property is leveraged in drug metabolism and pharmacokinetic (DMPK) studies to probe metabolic stability and identify sites of metabolic vulnerability. While direct comparative KIE data for hexyl chlorocarbonate-d13 are not available in the public domain, extensive literature demonstrates that deuteration can reduce metabolic clearance by cytochrome P450 enzymes by factors ranging from 2 to >10, depending on the specific bond and enzyme involved [1]. This class-level inference supports the use of hexyl chlorocarbonate-d13 as a tracer in ADME studies and as a building block for synthesizing metabolically stabilized deuterated drug candidates.

Deuterium KIE Potential
Class-level
Literature k_H/k_D = 2 to >10 for C–D bond cleavage.
May inform metabolic tracer studies; individual compound KIE not reported.
Class-level inference from ADME literature.
Metabolic Flux Analysis Deuterium KIE Pharmacokinetics ADME Studies

Optimal Scientific and Industrial Application Scenarios for Hexyl Chlorocarbonate-d13 Based on Quantitative Evidence


Internal Standard for Isotope Dilution GC-MS Quantification of Hydrophilic Analytes in Biological and Environmental Matrices

Hexyl chlorocarbonate-d13 is ideally suited as an internal standard for the derivatization and subsequent quantification of highly hydrophilic compounds (e.g., sarcosine, N-ethylglycine, glycols, hydroxycarboxylic acids) in complex matrices such as urine, plasma, or water. The 98 atom % D isotopic enrichment and +13.08 Da mass shift provide the necessary spectral resolution for accurate isotope dilution MS . Its use corrects for variability in sample preparation and ionization, enabling method validation that meets regulatory guidelines (e.g., FDA Bioanalytical Method Validation) [1].

Metabolic Tracer and Building Block in Deuterium-Enabled Drug Discovery and ADME Studies

As a deuterated synthon, hexyl chlorocarbonate-d13 can be incorporated into pharmaceutical candidates to investigate metabolic pathways and to potentially enhance metabolic stability via the deuterium kinetic isotope effect . It serves as a tracer in absorption, distribution, metabolism, and excretion (ADME) studies, allowing researchers to differentiate exogenously administered drug from endogenous compounds or to track the fate of the hexyl moiety . This application is supported by the class-level evidence of deuterium's impact on pharmacokinetics [2].

High-Purity Derivatization Reagent for Trace-Level Analysis and Impurity Profiling in Pharmaceutical Quality Control

The certified high chemical purity (≥98%) of hexyl chlorocarbonate-d13 minimizes the introduction of interfering impurities during derivatization, making it a robust choice for methods requiring high sensitivity and low background noise . This is particularly valuable in pharmaceutical impurity profiling, where trace-level analytes must be accurately quantified in the presence of a large excess of the active pharmaceutical ingredient (API) [3].

Cross-Validation and Method Transfer Between Laboratories Using Certified Reference Standards

As a stable isotope-labeled analog with well-defined isotopic enrichment and purity, hexyl chlorocarbonate-d13 can function as a reference standard for cross-validating analytical methods across different laboratories or instrument platforms . Its use ensures inter-laboratory comparability of quantitative results, which is essential for collaborative research projects, clinical trials, and regulatory submissions [1].

Application
Selection Property
Validation Focus
Hydrophilic analyte quantification in research matrices
High isotopic enrichment and definitive mass shift
Accuracy, precision, and matrix-effect correction
Metabolic pathway research and deuterated molecule design
Deuterium kinetic isotope effect potential
Metabolic stability and tracer fate elucidation
Trace-level derivatization for pharmaceutical R&D
Certified high chemical purity
Low background interference in impurity analysis
Method transfer and inter-laboratory comparability
Well-defined isotopic label and purity
Consistency across laboratories and platforms

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